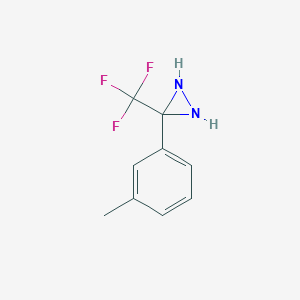

3-m-Tolyl-3-(trifluoromethyl)diaziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-m-Tolyl-3-(trifluoromethyl)diaziridine is a useful research compound. Its molecular formula is C9H9F3N2 and its molecular weight is 202.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling

Mechanism and Importance

Photoaffinity labeling is a technique used to study interactions between biomolecules, such as proteins and ligands. The trifluoromethyl diaziridine moiety can generate reactive carbene species upon photolysis, allowing for covalent attachment to nearby biomolecules. This method is particularly useful for identifying binding sites and understanding molecular interactions in biological systems.

Case Study

A study demonstrated the effectiveness of 3-m-Tolyl-3-(trifluoromethyl)diaziridine in mapping binding sites on proteins. The compound was used to label specific protein targets, revealing insights into ligand-receptor interactions. The results showed that the diaziridine moiety facilitated selective labeling without inducing cell death, making it a valuable tool for biological research .

Medicinal Chemistry

Drug Design

In medicinal chemistry, diaziridine derivatives are being explored as potential drug candidates due to their ability to modify biological activity through structural changes. The incorporation of the trifluoromethyl group enhances metabolic stability and bioavailability.

Synthesis of Bioactive Compounds

Research has highlighted the synthesis of 4-(3-trifluoromethyl)-diazirinyl L-phenylalanine derivatives, which have shown promise as sweeteners with potential therapeutic applications. These derivatives were designed to interact with specific receptors in the body, suggesting a pathway for developing new pharmacological agents .

Material Science

Development of Advanced Materials

The use of this compound in materials science is expanding, particularly in the synthesis of polymers and nanocomposites. Its ability to undergo photochemical reactions makes it suitable for creating crosslinked networks in polymer matrices.

Applications in Electronics

Recent advancements have demonstrated its application in organic light-emitting diodes (OLEDs) and wearable electronics. The compound's photocrosslinking properties allow for the precise patterning of conductive materials, enhancing device performance and durability .

Comparative Data Table

The following table summarizes key physicochemical properties and applications of this compound compared to other diaziridine derivatives:

| Property/Application | This compound | Other Diaziridine Derivatives |

|---|---|---|

| Photochemical Stability | High | Variable |

| Aqueous Solubility | Moderate | Low |

| Bioactivity (e.g., Protein Labeling) | Effective | Limited |

| Material Applications | OLEDs, Nanocomposites | General Polymer Applications |

Propiedades

Fórmula molecular |

C9H9F3N2 |

|---|---|

Peso molecular |

202.18 g/mol |

Nombre IUPAC |

3-(3-methylphenyl)-3-(trifluoromethyl)diaziridine |

InChI |

InChI=1S/C9H9F3N2/c1-6-3-2-4-7(5-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 |

Clave InChI |

GKVRSXNDVSSRTH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C2(NN2)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.